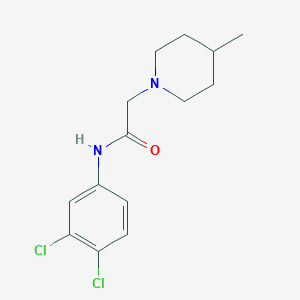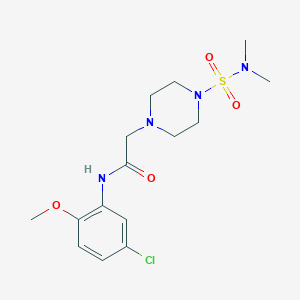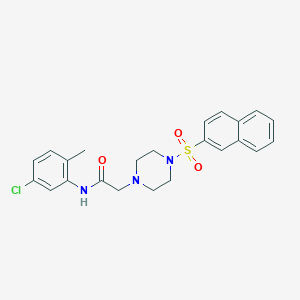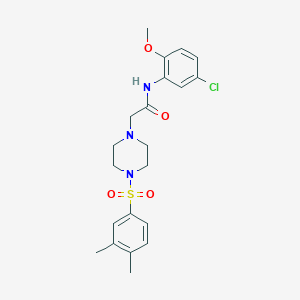
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. TFMPP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as an agonist at these receptors, leading to the activation of downstream signaling pathways. This results in various effects such as the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling cascades.
Biochemical and Physiological Effects
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In neuropharmacology, 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to modulate the activity of serotonin receptors, leading to effects such as increased serotonin release, decreased anxiety, and improved cognitive function. In oncology, 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to induce cell death in cancer cells, potentially through the activation of apoptotic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments, including its relatively low cost and ease of synthesis. 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been found to exhibit high potency and selectivity for serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has some limitations, including its potential for off-target effects and the need for careful control of dosing and administration to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. In neuropharmacology, 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine could be studied further for its potential as a therapeutic agent for mood disorders, anxiety disorders, and cognitive impairments. In oncology, 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine could be further investigated for its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the development of more selective and potent 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine derivatives could lead to improved therapeutic efficacy and reduced off-target effects.
Synthesemethoden
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methylphenyl-3,4,5-trimethoxybenzoate with piperazine in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The purity and yield of 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be optimized through careful control of reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuropharmacology, psychiatry, and oncology. In neuropharmacology, 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to modulate the activity of serotonin receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been studied for its potential as an anti-cancer agent, as it has been found to induce cell death in various cancer cell lines.
Eigenschaften
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c1-14-5-6-16(22)13-17(14)23-7-9-24(10-8-23)21(25)15-11-18(26-2)20(28-4)19(12-15)27-3/h5-6,11-13H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIAGTFYLHJTBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B501573.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B501575.png)
![N-(3,5-dichlorophenyl)-2-{4-[(4-methylpiperidyl)sulfonyl]piperazinyl}acetamide](/img/structure/B501578.png)
![N-(3,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B501579.png)

![N-(3,5-dichlorophenyl)-2-[4-(4-morpholinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B501583.png)
